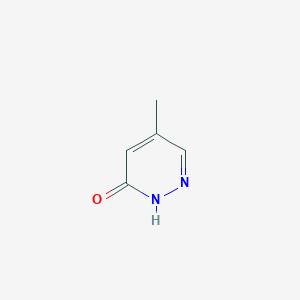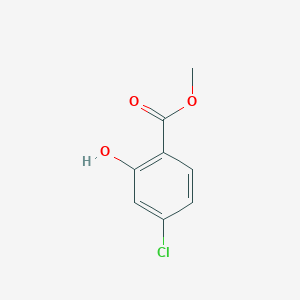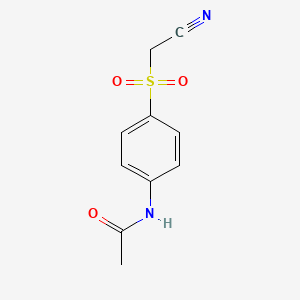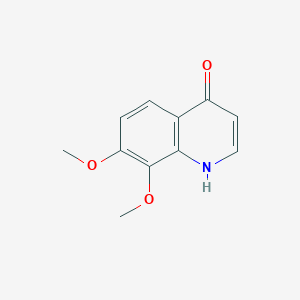
4-羟基-7,8-二甲氧基喹啉
描述
4-Hydroxy-7,8-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-7,8-dimethoxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-7,8-dimethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7,8-dimethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗微生物应用
4-羟基-7,8-二甲氧基喹啉: 正在研究其在创造新的抗菌化合物方面的潜力,特别是针对耐药菌株。 该化合物的衍生物对革兰氏阳性微生物显示出抑制作用,这对对抗传染病至关重要 .
药物化学
在药物化学领域,4-羟基-7,8-二甲氧基喹啉衍生物因其药理学意义而被探索。它们与广泛的生物反应有关,包括抗癌、抗氧化、抗炎和抗疟疾活性。 这使它们成为治疗剂开发中一类有价值的药效团 .
农业
在农业领域,4-羟基-7,8-二甲氧基喹啉用作合成杀虫剂和除草剂的中间体。 其杀菌和杀虫特性被利用来保护农作物并确保更高的产量 .
材料科学
该化合物的衍生物,特别是与7,8-二羟基喹啉相关的衍生物,已被合成具有神经保护特性。 这些特性正在研究其在材料科学中的潜在应用,例如开发具有有益生物相互作用的材料 .
环境应用
虽然没有找到4-羟基-7,8-二甲氧基喹啉的直接环境应用参考,但其结构类似物,如8-羟基喹啉,因其对各种阳离子的强螯合特性而闻名。 这种特性对环境修复很重要,因为它可以用来从土壤和水路中去除有毒金属 .
工业用途
在工业环境中,4-羟基-7,8-二甲氧基喹啉以其特殊的化学性质而闻名。 它由供应商提供,用于各种专门应用,包括作为更复杂化合物的合成中的化学中间体 .
作用机制
Target of Action
It is known that quinolines, the parent heterocycle of this compound, have a wide range of biological and pharmacological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Biochemical Pathways
Quinolines are known to play roles in natural and synthetic chemistry and have biologically and pharmacologically significant activities .
生化分析
Biochemical Properties
4-Hydroxy-7,8-dimethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular oxidative state .
Cellular Effects
4-Hydroxy-7,8-dimethoxyquinoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-7,8-dimethoxyquinoline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can bind to DNA and influence gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7,8-dimethoxyquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7,8-dimethoxyquinoline vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
4-Hydroxy-7,8-dimethoxyquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Hydroxy-7,8-dimethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins that facilitate its distribution within the cell . This distribution can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
4-Hydroxy-7,8-dimethoxyquinoline exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function . This subcellular localization is crucial for its activity and function within the cell .
属性
IUPAC Name |
7,8-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBTCLRDAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-05-3 | |
| Record name | 7,8-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


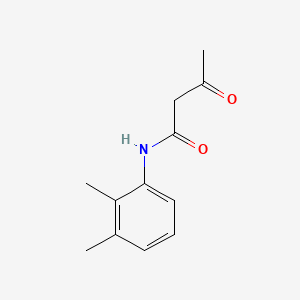
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
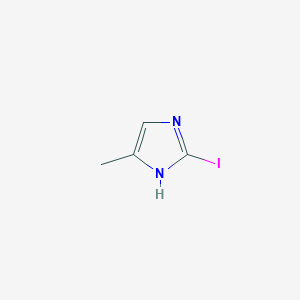
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)
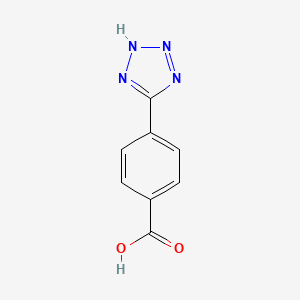

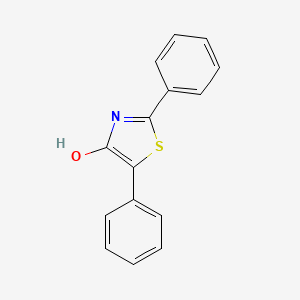
![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
